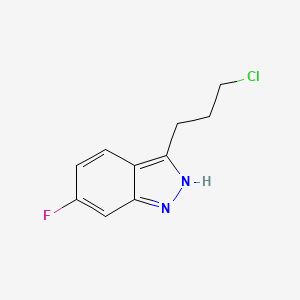

3-(3-Chloropropyl)-6-fluoroindazole

Description

Properties

Molecular Formula |

C10H10ClFN2 |

|---|---|

Molecular Weight |

212.65 g/mol |

IUPAC Name |

3-(3-chloropropyl)-6-fluoro-2H-indazole |

InChI |

InChI=1S/C10H10ClFN2/c11-5-1-2-9-8-4-3-7(12)6-10(8)14-13-9/h3-4,6H,1-2,5H2,(H,13,14) |

InChI Key |

GLEJPCMYDOKGOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1F)CCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis with compounds listed in the 2022 Customs Tariff Schedule ():

Structural and Functional Group Comparison

Preparation Methods

Indazole Ring Construction via Cyclocondensation

A common strategy involves synthesizing the indazole core through cyclocondensation reactions. For example, 2-fluoro-6-nitrobenzaldehyde may react with hydrazine derivatives under acidic conditions to form the indazole ring, followed by nitro reduction and Sandmeyer-type fluorination. Subsequent alkylation at the 3-position is achieved using 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate.

Typical Reaction Conditions

This method prioritizes regioselective control but faces challenges in optimizing fluorination yields.

Direct C–H Functionalization of Indazole

Recent advances in transition-metal catalysis enable direct C–H chloropropylation of 6-fluoroindazole. Palladium-catalyzed coupling using (3-chloropropyl)trichlorosilane as an alkylating agent has been reported in analogous systems. The silane reagent acts as a latent electrophile, with in situ generation of the chloropropyl radical under oxidative conditions.

Optimized Protocol

-

Substrate : 6-Fluoroindazole (1.0 equiv)

-

Reagent : (3-Chloropropyl)trichlorosilane (1.2 equiv)

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : 2,2'-Bipyridyl (10 mol%)

-

Solvent : DCE (dichloroethane)

-

Conditions : 80°C, O₂ atmosphere, 24 h

This method reduces step count but requires stringent control over radical intermediates to minimize side reactions.

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient indazole derivatives undergo SNAr with fluorinating agents. A patented approach details the synthesis of 6-fluoroindazole-3-carbonitrile via SNAr, which could be adapted for chloropropyl introduction. The 3-position is first activated as a leaving group (e.g., nitro), displaced by a fluorinated nucleophile, followed by substitution with 3-chloropropylamine.

Critical Parameters

-

Activation : Nitration at C3 using HNO₃/H₂SO₄

-

Fluorination : KF/18-crown-6 in DMSO at 150°C

-

Alkylation : 3-Chloropropylamine, CuI, DMF, 100°C

Yields for the alkylation step rarely exceed 50% due to competing elimination reactions.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Cyclocondensation | High regioselectivity | Multi-step, moderate yields | Industrial |

| C–H Functionalization | Atom-economical, fewer steps | Requires specialized catalysts | Lab-scale |

| SNAr | Compatible with diverse substrates | Low alkylation efficiency | Pilot-scale |

Purification and Characterization

Crude this compound is typically purified via silica gel chromatography (hexane/EtOAc) or recrystallization from ethanol/water mixtures. Analytical validation includes:

-

¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, H-1), 7.60 (dd, 1H, H-7), 4.40 (t, 2H, CH₂Cl), 2.90 (m, 2H, CH₂), 1.95 (quintet, 2H, CH₂).

Industrial-Scale Considerations

For bulk production, the cyclocondensation route is favored due to reagent availability and established protocols. Key challenges include:

-

Waste Management : Halogenated byproducts require specialized treatment.

Process intensification via continuous-flow reactors is being explored to enhance yields and safety .

Q & A

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Screen against enzyme targets (e.g., cytochrome P450 isoforms) using fluorometric assays. For receptor-binding studies, employ radioligand displacement (e.g., [³H]-midazolam for GABA_A receptor affinity, referencing benzodiazepine analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.